REACTION_SMILES
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[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29].[CH3:1][S:2][C:3]1=[N:4][c:5]2[c:6]([cH:9][cH:10][cH:11][cH:12]2)[CH2:7][S:8]1.[Cl:13][c:14]1[c:15]([O:23][CH3:24])[cH:16][c:17]([O:21][CH3:22])[c:18]([NH2:19])[cH:20]1>>[C:3]1([NH:19][c:18]2[c:17]([O:21][CH3:22])[cH:16][c:15]([O:23][CH3:24])[c:14]([Cl:13])[cH:20]2)=[N:4][c:5]2[c:6]([cH:9][cH:10][cH:11][cH:12]2)[CH2:7][S:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC1=Nc2ccccc2CS1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(Cl)cc1N
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(NC2=Nc3ccccc3CS2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |